molecular formula C10H16N2O3 B13610850 5-(2,3,3-Trimethylbutyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2,3,3-Trimethylbutyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13610850
M. Wt: 212.25 g/mol
InChI Key: DIYGRPHSILDFQR-UHFFFAOYSA-N
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Description

5-(2,3,3-Trimethylbutyl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a carboxylic acid group and a 2,3,3-trimethylbutyl substituent.

Preparation Methods

The synthesis of 5-(2,3,3-Trimethylbutyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with an acid chloride, followed by cyclization in the presence of a dehydrating agent. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

5-(2,3,3-Trimethylbutyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The carboxylic acid group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(2,3,3-Trimethylbutyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2,3,3-Trimethylbutyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the activity of the target molecule. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.

Comparison with Similar Compounds

Similar compounds to 5-(2,3,3-Trimethylbutyl)-1,2,4-oxadiazole-3-carboxylic acid include other oxadiazole derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activity and applications. For example:

    5-(2,3,3-Trimethylbutyl)-1,2,4-oxadiazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    5-(2,3,3-Trimethylbutyl)-1,2,4-oxadiazole-3-thiol: Contains a thiol group, which can impart different reactivity and biological activity. The uniqueness of this compound lies in its specific substituents and functional groups, which determine its particular chemical and biological properties.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

5-(2,3,3-trimethylbutyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C10H16N2O3/c1-6(10(2,3)4)5-7-11-8(9(13)14)12-15-7/h6H,5H2,1-4H3,(H,13,14)

InChI Key

DIYGRPHSILDFQR-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC(=NO1)C(=O)O)C(C)(C)C

Origin of Product

United States

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